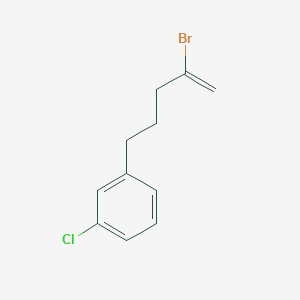
2-Bromo-5-(3-clorofenil)-1-penteno
Descripción general
Descripción
2-Bromo-5-(3-chlorophenyl)-1-pentene is an organic compound characterized by a bromine atom and a chlorophenyl group attached to a pentene chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the chlorophenyl group onto the pentene chain.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often used to synthesize this compound. This involves controlled reactions in reactors with precise temperature and pressure conditions.
Continuous Flow Chemistry: Continuous flow methods can also be employed for large-scale production, offering better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated and cyanated derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-(3-chlorophenyl)-1-pentene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-(3-chlorophenyl)-1-pentene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
2-Bromo-4-chlorophenol: Similar in structure but differs in the position of the halogen atoms.
2-Chloro-5-bromophenol: Another structurally similar compound with different halogen positions.
Uniqueness: 2-Bromo-5-(3-chlorophenyl)-1-pentene is unique due to its specific arrangement of halogen atoms and the presence of the pentene chain, which influences its reactivity and applications.
This comprehensive overview highlights the significance of 2-Bromo-5-(3-chlorophenyl)-1-pentene in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and production.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-(4-bromopent-4-enyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMZXIKSGALTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


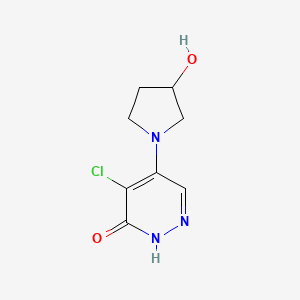
![5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1532052.png)
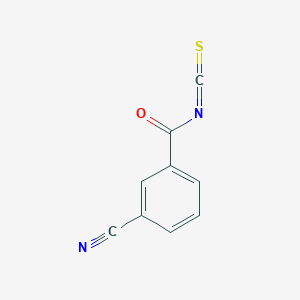
![tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532057.png)
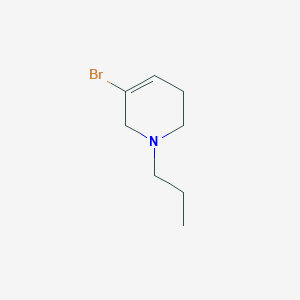
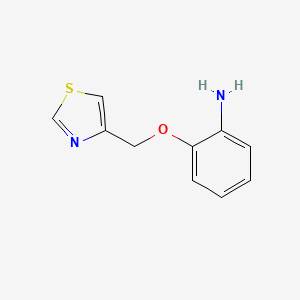
![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)


![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)
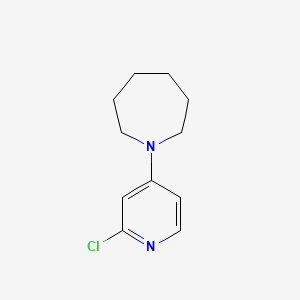
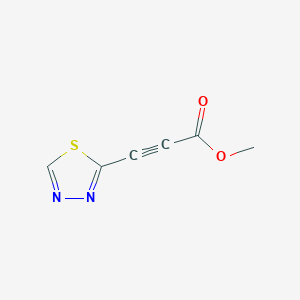
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
